molecular formula C19H16BrNO2 B3834309 3-(4-bromophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one

3-(4-bromophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one

Cat. No. B3834309
M. Wt: 370.2 g/mol
InChI Key: AAMPJNVPNXCQOO-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action and its physiological effects on living organisms. In

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one is not fully understood. However, it is believed to act as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting acetylcholinesterase, 3-(4-bromophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one has been shown to have various biochemical and physiological effects on living organisms. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. It has also been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. In vivo studies have shown that it can improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-bromophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one in lab experiments include its well-established synthesis method, its potential applications in various fields, and its ability to act as a fluorescent probe and a photosensitizer. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and its physiological effects.

Future Directions

There are many future directions for the research on 3-(4-bromophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one. One possible direction is to explore its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its potential as a photosensitizer for cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and its physiological effects on living organisms.

Scientific Research Applications

3-(4-bromophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe to study the binding properties of proteins and nucleic acids. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Moreover, it has been used as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-(5-hydroxy-1,2-dimethylindol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c1-12-19(16-11-15(22)8-9-17(16)21(12)2)18(23)10-5-13-3-6-14(20)7-4-13/h3-11,22H,1-2H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMPJNVPNXCQOO-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)C=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)/C=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-bromophenyl)-1-(5-hydroxy-1,2-dimethylindol-3-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one
Reactant of Route 2
3-(4-bromophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one
Reactant of Route 3
3-(4-bromophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one
Reactant of Route 4
3-(4-bromophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one
Reactant of Route 5
3-(4-bromophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one
Reactant of Route 6
Reactant of Route 6
3-(4-bromophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one

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